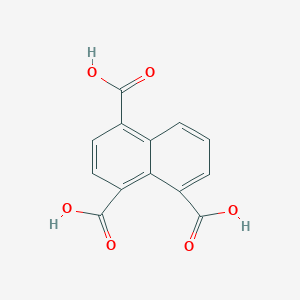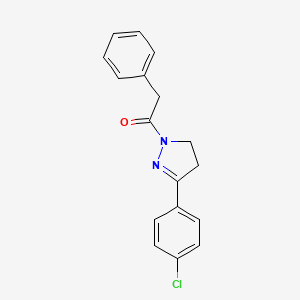
3-(4-chlorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is synthesized using a specific method and has unique biochemical and physiological effects that make it a promising candidate for future research.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to exert its effects by inhibiting specific enzymes or proteins involved in various biological processes. For example, in cancer cells, it has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces apoptosis, or programmed cell death, by activating specific pathways. It also inhibits the growth and proliferation of cancer cells by interfering with DNA replication and cell division. In fungi and bacteria, it disrupts the cell wall and membrane, leading to cell death. In insects and plants, it interferes with specific enzymes and proteins involved in various biological processes, leading to growth inhibition and death.
实验室实验的优点和局限性
One advantage of using 3-(4-chlorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole in lab experiments is its relatively simple synthesis method. It can be easily synthesized in a laboratory setting using standard equipment and reagents. Additionally, this compound has a range of potential applications, making it a versatile tool for scientific research.
One limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, and caution should be taken when handling and using this compound. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
未来方向
There are several future directions for research involving 3-(4-chlorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole. One potential direction is to investigate its potential use as an anticancer agent in combination with other drugs. Another direction is to explore its potential use as a herbicide and insecticide in agriculture. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other fields, such as industry and materials science.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method is relatively simple, and it has unique biochemical and physiological effects that make it a versatile tool for scientific research. However, caution should be taken when handling and using this compound due to its potential toxicity, and further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of 3-(4-chlorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole involves the condensation of 4-chloroacetophenone and benzaldehyde in the presence of hydrazine hydrate. The resulting product is then subjected to a cyclization reaction to form the desired compound. This method is relatively simple and can be carried out in a laboratory setting with ease.
科学研究应用
3-(4-chlorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit anticancer, antifungal, and antimicrobial properties. It has also been investigated for its potential use as an anti-inflammatory and analgesic agent. In agriculture, this compound has been studied for its potential use as a herbicide and insecticide. In industry, it has been explored for its potential use as a polymer stabilizer.
属性
IUPAC Name |
1-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c18-15-8-6-14(7-9-15)16-10-11-20(19-16)17(21)12-13-4-2-1-3-5-13/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBGZPNPFJBDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

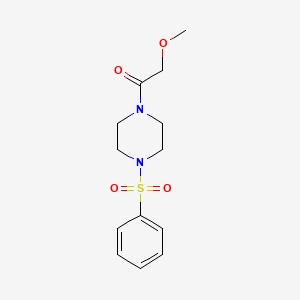
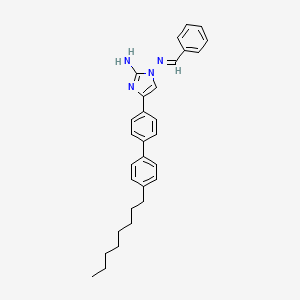
![N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862881.png)
![3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one](/img/structure/B5862893.png)
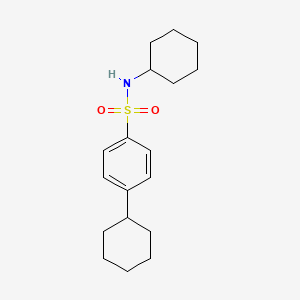
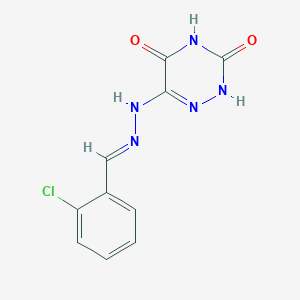
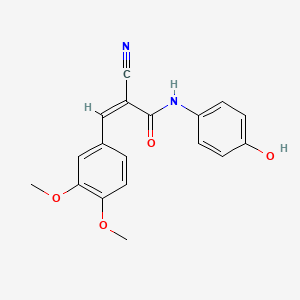
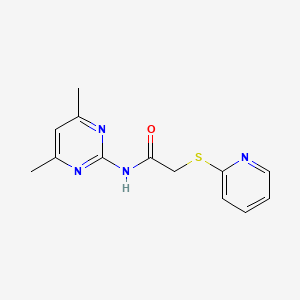
![N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5862931.png)
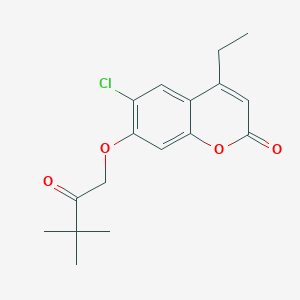

![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5862945.png)
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime](/img/structure/B5862964.png)
